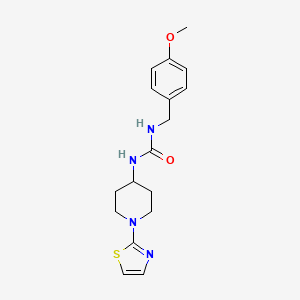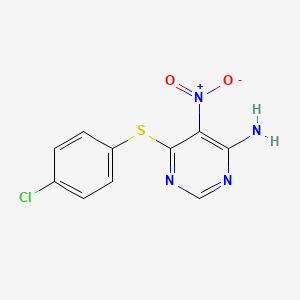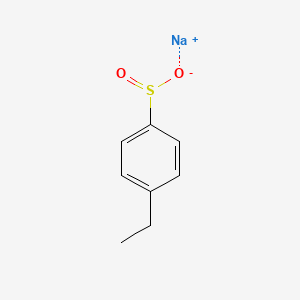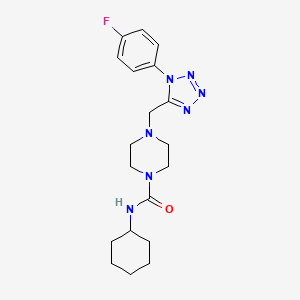![molecular formula C13H19ClN2O2S B2985205 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine CAS No. 1828470-05-8](/img/structure/B2985205.png)
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine” is a chemical compound with the CAS Number: 1828470-05-8 . It has a molecular weight of 302.82 . The IUPAC name for this compound is 2-{1-[(4-chlorophenyl)sulfonyl]-2-piperidinyl}ethanamine . It is stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a significant area of research in modern organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis
The molecular formula of “this compound” is C13H19ClN2O2S . The InChI code for this compound is 1S/C13H19ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-2-1-3-12(16)8-9-15/h4-7,12H,1-3,8-10,15H2 .Aplicaciones Científicas De Investigación
Analytical Methodologies
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can be involved in the analytical determination of aliphatic amines in environmental samples. A study by Sacher, Lenz, and Brauch (1997) discusses the derivatization of amines, including piperidine derivatives, with benzenesulfonyl chloride for their detection in waste and surface water using gas chromatography-mass spectrometry (GC-MS) (Sacher, Lenz, & Brauch, 1997).
Synthesis and Antibacterial Activity
Compounds containing the piperidine moiety, similar to this compound, have been synthesized and evaluated for their antibacterial properties. Merugu, Ramesh, and Sreenivasulu (2010) reported the microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystal Structure and Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in compounds similar to this compound can provide insights into their structural and functional behaviors. Balderson, Fernandes, Michael, and Perry (2007) analyzed enaminones with piperidine analogues, revealing intricate intra- and intermolecular hydrogen bonding, which could be relevant for understanding the chemical behavior and reactivity of this compound (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Rearrangement in Heterocyclic Chemistry
The synthesis of heterocyclic compounds involving piperidine frameworks can involve complex rearrangements, which are crucial for the formation of pharmacologically active compounds. Back, Parvez, and Zhai (2003) explored such rearrangements during the synthesis of pyrrolidines from cyclizations of amino alcohols with vinyl sulfones, providing valuable insights into synthetic strategies that could be applicable to this compound (Back, Parvez, & Zhai, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-2-1-3-12(16)8-9-15/h4-7,12H,1-3,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWATRRIWBVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride](/img/structure/B2985124.png)



![6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985128.png)

![2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B2985131.png)

![6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2985135.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2985140.png)

